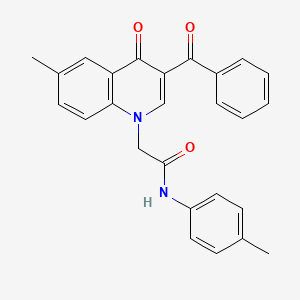

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

説明

2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a quinolinone-based small molecule characterized by:

- Core structure: A 1,4-dihydroquinolin-4-one scaffold with a benzoyl group at position 3 and a methyl group at position 4.

- Acetamide side chain: Substituted with a 4-methylphenyl group at the N-position.

The quinolinone core and acetamide substituents are critical for interactions with biological targets, influencing solubility, binding affinity, and metabolic stability.

特性

IUPAC Name |

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3/c1-17-8-11-20(12-9-17)27-24(29)16-28-15-22(25(30)19-6-4-3-5-7-19)26(31)21-14-18(2)10-13-23(21)28/h3-15H,16H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVQKQRQJOLZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated derivatives, substituted quinolines

科学的研究の応用

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases such as cancer, infections, and neurological disorders.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The benzoyl and acetamide groups may enhance binding affinity and specificity to the target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinolinone-Based Analogs

2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()

- Structural differences: Quinolinone substituents: Benzenesulfonyl (electron-withdrawing) at position 3 vs. benzoyl (electron-neutral) in the target compound. Alkyl group: Ethyl at position 6 vs. methyl in the target. Acetamide group: 4-Chlorophenyl vs. 4-methylphenyl.

- Potential implications: The benzenesulfonyl group may enhance solubility due to its polar nature compared to the benzoyl group. Chlorophenyl vs. methylphenyl may affect target selectivity or metabolic stability .

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()

- Structural differences :

- Additional fluorinated and cyclopropane groups enhance structural complexity.

- A carboxylate ester replaces the acetamide side chain.

- Potential implications: Fluorine and cyclopropane may improve metabolic stability and binding affinity. The carboxylate group could alter ionization state, affecting cellular uptake .

Pyridazinone Derivatives ()

Examples :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structural differences: Core: Pyridazinone (1,2-diazine) vs. quinolinone. Substituents: Methoxybenzyl groups at position 5 and bromophenyl acetamide.

- Functional comparison: These compounds act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s quinolinone core may favor different receptor interactions (e.g., kinase inhibition vs. GPCR agonism) .

Thiazolidinone Derivatives ()

Examples :

- N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

- N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide

- Structural differences: Core: Thiazolidinone (5-membered ring with sulfur) vs. quinolinone. Substituents: Shared 4-methylphenyl group but positioned on the thiazolidinone scaffold.

- Functional comparison: These derivatives exhibit antitumor activity against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis. The 4-methylphenyl group is critical for activity, suggesting its presence in the target compound’s acetamide may confer similar antiproliferative effects .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Core Structure Impact: Quinolinone derivatives (e.g., ) may prioritize kinase or topoisomerase inhibition, whereas pyridazinones () target FPR receptors.

Substituent Effects :

- Electron-withdrawing groups (e.g., benzenesulfonyl) may improve solubility but reduce membrane permeability compared to benzoyl.

- Halogenated acetamide groups (e.g., 4-Cl-Ph in ) could enhance metabolic stability but may introduce toxicity risks.

Therapeutic Hypotheses: The target compound’s structural similarity to ’s thiazolidinones supports further investigation into its antiproliferative activity, particularly against renal cell lines. Screening for FPR receptor interactions could reveal agonistic/antagonistic properties analogous to pyridazinone derivatives.

生物活性

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound belonging to the quinoline family. Its complex structure, featuring a quinoline core, a benzoyl group, and an acetamide moiety, makes it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 396.44 g/mol.

Antitumor Activity

Research indicates that compounds with a quinoline structure often exhibit significant antitumor properties. For instance, studies have shown that dihydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. Specific to this compound, preliminary data suggest potential activity against various cancer cell lines, although detailed studies are still needed to confirm these effects and elucidate the underlying mechanisms .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Dihydroquinoline derivatives have been shown to modulate pathways related to cell survival and apoptosis .

Case Study 1: Antitumor Efficacy

In a recent study involving similar dihydroquinoline derivatives, researchers found that these compounds could significantly reduce the viability of glioma cells in vitro. The study highlighted that the compounds induced cell death through multiple pathways, including inhibition of the AKT/mTOR signaling pathway and induction of necroptosis .

Case Study 2: Antimicrobial Testing

Another investigation evaluated a series of quinoline derivatives for their antimicrobial properties. The results indicated that certain modifications in the structure led to enhanced potency against various strains of bacteria and fungi. Although specific data for this compound is lacking, it suggests that structural features may play a critical role in biological activity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H20N2O3 |

| Molecular Weight | 396.44 g/mol |

| Potential Activities | Antitumor, Antimicrobial |

| Mechanisms of Action | Cell cycle arrest, Apoptosis |

| Related Compounds | Dihydroquinoline derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。